(R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral cyclic amino acid derivative. While no direct mention of this specific isomer was found in the provided papers, its structural similarity to (-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid (1) found in the marine sponge Cliona tenuis [] suggests potential biological activity.
(R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives, which are cyclic organic compounds containing a five-membered ring with nitrogen. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the production of various pharmaceuticals.
(R)-1-Methylpyrrolidine-3-carboxylic acid can be derived from natural sources or synthesized through various chemical methods. Its synthesis often begins with simpler precursors such as methylmalonates or other substituted carboxylic acids, which undergo multiple transformations to yield the target compound.
This compound is classified under:
The synthesis of (R)-1-Methylpyrrolidine-3-carboxylic acid typically involves several key steps:
In industrial settings, batch or continuous flow reactors are utilized to optimize reaction conditions such as temperature and pressure, ensuring high yield and purity. Purification processes like recrystallization are employed to isolate the final product.
(R)-1-Methylpyrrolidine-3-carboxylic acid has a molecular formula of and features a five-membered ring structure with a methyl group and a carboxylic acid functional group attached.
(R)-1-Methylpyrrolidine-3-carboxylic acid participates in various chemical reactions:
Common reagents used include:
The mechanism of action for (R)-1-Methylpyrrolidine-3-carboxylic acid involves interactions at a molecular level:
Relevant data includes:
(R)-1-Methylpyrrolidine-3-carboxylic acid has significant applications in various fields:
The synthesis of enantiomerically pure (R)-1-Methylpyrrolidine-3-carboxylic acid (CAS: 72580-54-2 for (R)-pyrrolidine-3-carboxylic acid precursor) frequently leverages chiral pool strategies using naturally occurring enantiopure compounds as starting materials. A prominent approach involves the stereoselective N-alkylation of commercially available (R)-pyrrolidine-3-carboxylic acid (CAS: 72580-54-2) through reductive amination or direct methylation. This strategy capitalizes on the existing chiral center at the C3 position, ensuring retention of configuration during N-methylation under controlled conditions [7]. Alternative chiral pool routes employ L-hydroxyproline derivatives as starting materials, undergoing decarboxylation and stereospecific rearrangement to install the R-configuration at the C3 carbon center. These methods typically achieve high enantiomeric excess (>98% ee) but require multi-step sequences that impact overall yield (typically 40-60%) [8].
Table 1: Chiral Pool vs. Organocatalytic Synthesis Comparison
Methodology | Starting Material | Key Steps | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Pool Derivatization | (R)-Pyrrolidine-3-carboxylic acid | Selective N-methylation | >99 | 65-75 |
L-Hydroxyproline Route | L-Hydroxyproline | Decarboxylation, Reduction, Methylation | 98 | 40-50 |
Organocatalysis | 4-Oxo-2-enoate | Michael Addition, Cyclization | 97 | 55-60 (2 steps) |
A complementary strategy employs asymmetric Michael addition of nitroalkanes to 4-oxo-2-enoates using organocatalysts, followed by reductive cyclization. This method directly constructs the pyrrolidine ring with the desired stereochemistry, achieving up to 97% ee for the 5-methyl derivative in a streamlined two-step sequence [10]. The chiral carboxylic acid group serves both as a directing group for stereochemical control and as a functional handle for subsequent derivatization in pharmaceutical synthesis.
Catalytic asymmetric methods offer versatile access to the R-enantiomer without dependence on chiral pool availability. Transition metal catalysis, particularly using rhodium complexes with chiral phosphine ligands (e.g., DuPhos, BINAP), enables asymmetric hydrogenation of dehydroproline derivatives. These reactions proceed under moderate hydrogen pressure (50-100 psi), affording the target compound with 90-95% ee but requiring expensive catalysts and stringent oxygen-free conditions. Catalyst loading (typically 1-5 mol%) significantly impacts economic viability for industrial-scale production [10].
Organocatalytic approaches provide a metal-free alternative with improved functional group tolerance. The thiourea-catalyzed enantioselective decarboxylative alkylation of pyrrolidine-3-carboxylic acid derivatives enables direct introduction of the N-methyl group while preserving chirality. This method utilizes cinchona alkaloid-derived catalysts (e.g., tert-leucine-diphenylprolinol hybrids) to control stereochemistry through a well-defined enamine transition state, delivering the R-enantiomer with 88-92% ee. Though operationally simpler than metal-catalyzed routes, moderate enantioselectivity remains a limitation for applications requiring >99% ee [10].
Recent innovations combine phase-transfer catalysis with chiral ammonium salts for enantioselective alkylation of pyrrolidone enolates. N-Spiro quaternary ammonium bromides derived from cinchonidine effect alkylation at the C3 position with high diastereocontrol (dr >20:1), subsequently hydrolyzed to the free carboxylic acid. This approach demonstrates scalability to kilogram quantities but requires anhydrous conditions at low temperatures (-78°C), increasing energy consumption [10].
Biocatalytic strategies leverage the exquisite stereoselectivity of enzymes for sustainable production of (R)-1-Methylpyrrolidine-3-carboxylic acid. Aminotransferases and dehydrogenases have been engineered to catalyze the reductive amination of 1-methyl-3-ketopyrrolidine precursors with cofactor regeneration systems (NADPH/glucose dehydrogenase). Engineered Candida boidinii transaminases achieve near-quantitative conversion with >99% ee by distinguishing the prochiral faces of the ketone substrate through precise steric constraints in the active site [8].
The groundbreaking application of Fe/α-ketoglutarate-dependent dioxygenases (e.g., GriE enzyme from griselimycin biosynthesis) enables direct C–H hydroxylation of pyrrolidine precursors. These enzymes perform iterative δ-oxidation on N-methyl leucine analogs followed by spontaneous cyclization, establishing the chiral center with perfect diastereoselectivity. Reaction in bacterial lysates simplifies cofactor management (α-ketoglutarate, Fe²⁺, ascorbate) while supporting substrate concentrations up to 50 mM. This one-pot enzymatic cascade provides a step-economical route from inexpensive amino acids, though enzyme engineering remains necessary to improve reaction rates for industrial implementation [8].
Immobilized whole-cell biocatalysts address stability concerns by encapsulating engineered E. coli expressing R-selective amine dehydrogenases in alginate beads. These systems enable continuous flow biotransformations over 15 cycles without significant activity loss, reducing catalyst costs by >80% compared to isolated enzymes. The green credentials of this approach—operating in aqueous buffer at ambient temperature—align with pharmaceutical industry demands for sustainable chiral amine synthesis [8].
Scale-up of (R)-1-Methylpyrrolidine-3-carboxylic acid synthesis necessitates adherence to green chemistry principles. Solvent-free mechanochemical synthesis has emerged as a promising technology, where chiral auxiliaries (e.g., R-phenylglycinol) are ground with keto-pyrrolidine carboxylates in ball mills. This approach eliminates volatile organic solvents while achieving 96% ee and quantitative yields through precisely controlled molecular collisions. Energy consumption is reduced by 70% compared to traditional solution-phase reactions, though challenges remain in continuous processing and heat dissipation during scale-up [10].
Continuous flow biocatalysis integrates immobilized enzyme cartridges with membrane separation units, enabling uninterrupted production of the R-enantiomer. A typical system pumps substrate solution through a thermally stabilized enzyme reactor (40°C) followed by nanofiltration to recycle cofactors. This configuration achieves space-time yields of 300 g/L/day with E-factors <15, significantly reducing aqueous waste generation versus batch processing. Life cycle assessment confirms 40% lower global warming potential than chemical routes due to minimized solvent use and energy-efficient operation at ambient pressure [8].
Table 2: Green Chemistry Metrics Comparison
Method | PMI (kg/kg) | E-Factor | Energy Intensity (kWh/kg) | ee (%) |
---|---|---|---|---|
Traditional Chiral Pool | 120 | 85 | 180 | >99 |
Batch Biocatalysis | 35 | 18 | 45 | >99 |
Flow Biocatalysis | 18 | 8 | 25 | 99 |
Mechanochemical Synthesis | 5 | <1 | 15 | 96 |
PMI: Process Mass Intensity; E-Factor: kg waste per kg product
Microwave-assisted telescoped reactions exemplify process intensification by combining enzymatic resolution, N-methylation, and crystallization in a single automated operation. The technology employs supported Candida antarctica lipase B for kinetic resolution of racemic pyrrolidine-3-carboxylate esters, followed by continuous N-alkylation in a microwave reactor (100°C, 10 bar). This integrated approach reduces total processing time from 48 hours to <5 hours while achieving 99.5% chemical purity and 98% ee. Solvent consumption is minimized through in-line solvent switching and membrane concentration, with >90% solvent recovery efficiency [7] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: